Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a heterocyclic compound with a unique structure that includes a fused pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites and altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-pyrrole-2-carboxylate
- Ethyl 2-pyrrolecarboxylate
Uniqueness
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is unique due to its fused pyrrole ring system, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds with potential therapeutic applications.
Biological Activity
Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a modulator of orexin receptors. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by the presence of a carboxylate group, which enhances its solubility and reactivity. The molecular formula is C9H15N2O2 with a molar mass of approximately 185.25 g/mol. The compound typically exists as a hydrochloride salt, which aids in its stability and solubility in biological systems .
1. Orexin Receptor Modulation
Research indicates that derivatives of octahydropyrrolo compounds, including this compound, exhibit significant biological activity as orexin receptor modulators. Orexin receptors are crucial in regulating sleep-wake cycles and appetite, suggesting that these compounds may have therapeutic applications in treating sleep disorders and obesity .
2. Antimicrobial Properties
Preliminary studies have shown potential antimicrobial effects against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
3. Cytotoxicity
In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines. These findings suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Hantzsch-type Domino Reaction : This method involves nucleophilic C-addition followed by intramolecular nucleophilic addition to form the desired bicyclic structure .
- Palladium-Catalyzed Reactions : These reactions are utilized for synthesizing various derivatives that retain the core structure while introducing functional groups for enhanced biological activity .
Case Studies and Research Findings
A number of studies have explored the biological activity and pharmacological potential of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Orexin Receptor Modulation | Demonstrated modulation of orexin receptors influencing sleep patterns in animal models. |
Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines with IC50 values ranging from 15 to 30 µM. |
Interaction Profiles
Understanding the interaction profiles of this compound with various neurotransmitter systems is crucial for assessing its therapeutic potential. Binding assays and functional studies on neuronal cells are necessary to elucidate these interactions further .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-10-4-8(7)6-11/h7-8,10H,2-6H2,1H3 |
InChI Key |
KTBMEKRSICOQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2CNCC2C1 |
Origin of Product |
United States |
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